N-(pyridin-4-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-7H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKADCAQUGVEIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62289-82-1 | |
| Record name | N-(4-PYRIDINYL)-2-THIOPHENECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Approaches for N Pyridin 4 Yl Thiophene 2 Carboxamide
Direct Amidation and Condensation Reactions for N-(pyridin-4-yl)thiophene-2-carboxamide Synthesis
The most straightforward approach to constructing the this compound backbone is through the formation of an amide bond between thiophene-2-carboxylic acid and 4-aminopyridine (B3432731). This transformation can be achieved using various direct amidation and condensation reactions, which typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
Coupling Reagents and Catalytic Systems in Amide Bond Formation
The formation of the amide linkage in this compound can be mediated by a wide array of coupling reagents. These reagents are designed to convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acyl-isourea, which is then readily attacked by the amino group of 4-aminopyridine. Commonly employed coupling reagents in organic synthesis include carbodiimides, phosphonium (B103445) salts, and uronium salts.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used due to their effectiveness and relatively low cost. The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the amine. To enhance efficiency and minimize side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.
Phosphonium-based reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high efficiency and rapid reaction times. These reagents generate highly reactive activated esters in situ, leading to high yields of the desired amide.
In addition to stoichiometric coupling agents, catalytic systems for direct amide bond formation have gained prominence as a greener alternative. Boronic acid catalysts, for example, have been shown to effectively promote the condensation of carboxylic acids and amines with the removal of water, often azeotropically. Another emerging area is the use of biocatalysts, such as immobilized lipases, which can catalyze amide bond formation under mild conditions.
A plausible synthetic route for this compound would involve the reaction of thiophene-2-carbonyl chloride (the acid chloride of thiophene-2-carboxylic acid) with 4-aminopyridine in the presence of a base like pyridine (B92270) or triethylamine (B128534). This method is often high-yielding and proceeds under mild conditions.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, by-product is a urea (B33335) precipitate. |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble by-products, suitable for aqueous media. |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High efficiency, suitable for sterically hindered substrates. |
| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, minimizes racemization. |
| Catalytic Systems | Phenylboronic Acid | - | Catalytic, environmentally benign. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.
Solvents for amidation reactions are typically aprotic and non-polar to moderately polar, such as dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the reaction rate. For instance, while a reaction with thiophene-2-carbonyl chloride and 4-aminopyridine might proceed efficiently in DCM at room temperature, coupling agent-mediated reactions may require heating in a solvent like DMF to achieve completion.
The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the chosen coupling system. For highly reactive reagents like HATU, reactions are often complete within a few hours at room temperature. In contrast, catalytic systems might necessitate higher temperatures and longer reaction times to drive the equilibrium towards product formation.
The stoichiometry of the reactants is another critical factor. While a 1:1 molar ratio of thiophene-2-carboxylic acid and 4-aminopyridine is theoretically required, a slight excess of the carboxylic acid or the amine may be used to ensure complete consumption of the limiting reagent. When using coupling agents, they are typically employed in stoichiometric amounts or slight excess (1.0-1.2 equivalents). The addition of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine.
For example, a study on the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, a structurally related compound, utilized titanium tetrachloride (TiCl4) as a Lewis acid promoter in the presence of pyridine, achieving a 75% yield. nih.gov This suggests that Lewis acid catalysis could be an effective strategy for the synthesis of this compound. By systematically varying these parameters, the synthesis can be optimized to achieve high yields, often in the range of 70-95% for straightforward amide couplings.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalized this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound, allowing for the introduction of a wide range of functional groups onto the thiophene (B33073) ring. These reactions typically involve the coupling of a halogenated or otherwise activated thiophene precursor with a suitable coupling partner in the presence of a palladium catalyst and a base.
Suzuki-Miyaura Cross-Coupling for Arylation of Thiophene Ring
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is particularly well-suited for the arylation of the thiophene ring in this compound. nih.gov This reaction typically involves the coupling of a boronic acid or a boronic ester with a halide or triflate.
To synthesize 5-aryl-N-(pyridin-4-yl)thiophene-2-carboxamide derivatives, a common strategy would be to first prepare 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide. This can be achieved by the amidation of 5-bromothiophene-2-carboxylic acid with 4-aminopyridine. The resulting bromo-substituted compound can then be subjected to Suzuki-Miyaura coupling with a variety of arylboronic acids.
The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). A phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3) or a more electron-rich and bulky ligand like SPhos or XPhos, is typically required to stabilize the palladium catalyst and facilitate the catalytic cycle. A base, such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4), is essential for the activation of the boronic acid. The reaction is usually carried out in a solvent system such as a mixture of 1,4-dioxane (B91453) and water or toluene (B28343) and water, often at elevated temperatures.
A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated the successful application of Suzuki-Miyaura coupling. nih.gov In this work, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was coupled with various arylboronic acids using Pd(PPh3)4 as the catalyst and K3PO4 as the base in 1,4-dioxane, affording the desired products in moderate to good yields (37-72%). nih.gov A similar approach can be envisioned for the arylation of 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | Catalyzes the cross-coupling reaction. |
| Ligand | Triphenylphosphine (PPh3) | Stabilizes the catalyst and facilitates the catalytic cycle. |
| Base | Potassium Phosphate (K3PO4) | Activates the boronic acid. |
| Solvent | 1,4-Dioxane/Water | Provides a suitable medium for the reaction. |
| Temperature | 80-110 °C | Provides the necessary activation energy. |
Other Cross-Coupling Strategies for Structural Diversity
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to introduce further structural diversity into the this compound scaffold.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. researchgate.net This reaction could be used to synthesize this compound itself by coupling thiophene-2-carboxamide with a 4-halopyridine. Alternatively, it can be used to introduce amino groups at the 5-position of the thiophene ring by reacting 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide with various primary or secondary amines. The catalyst system for Buchwald-Hartwig amination typically consists of a palladium precatalyst and a specialized, bulky electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate.
The Heck reaction allows for the formation of carbon-carbon bonds between a halide and an alkene. This could be utilized to introduce alkenyl substituents at the 5-position of the thiophene ring of 5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide.
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction could be employed to introduce alkynyl functionalities onto the thiophene ring, which can serve as versatile handles for further transformations.
These various cross-coupling strategies provide a rich toolbox for the medicinal chemist to create a diverse library of this compound derivatives for structure-activity relationship studies.
Synthesis of Metal Complexes Involving this compound and Related Ligands
The presence of multiple potential coordination sites, namely the pyridine nitrogen, the amide nitrogen and oxygen, and the thiophene sulfur, makes this compound and its derivatives attractive ligands for the synthesis of metal complexes. The coordination chemistry of such ligands is of interest for applications in catalysis, materials science, and medicinal chemistry.
Research on related N-pyridyl-3-thiophene-carboxamide ligands has shown that they can act as bidentate ligands, coordinating to metal centers through the carbonyl oxygen and the pyridine nitrogen atom. nih.govnih.gov In these complexes, the amide nitrogen typically remains protonated. nih.govnih.gov This coordination mode has been observed in complexes with various transition metals, including copper(II), zinc(II), and cobalt(II). nih.govnih.gov The thiophene sulfur atom generally does not participate in coordination in these systems. nih.gov
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate salt, in a suitable solvent like ethanol (B145695) or methanol. The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios. For instance, reactions of N-(2-pyridylmethyl)-3-thenyl-carboxamide with metal salts have yielded both 1:1 and 2:1 ligand-to-metal complexes. nih.gov
The resulting metal complexes can exhibit various geometries depending on the metal ion and the other ligands present. For example, with N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide, a related ligand, cobalt(II) and nickel(II) complexes were found to have a tetrahedral geometry, while the copper(II) complex adopted an octahedral geometry. researchgate.net
The formation of these metal complexes can be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum, a shift in the C=O stretching frequency of the amide group to a lower wavenumber upon coordination is indicative of the involvement of the carbonyl oxygen in bonding to the metal. Similarly, changes in the vibrational modes of the pyridine ring can confirm the coordination of the pyridine nitrogen. X-ray crystallography provides definitive structural elucidation of these complexes, revealing the coordination geometry and the precise bonding interactions.
The ability of this compound to act as a bridging ligand, connecting multiple metal centers, also opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org In such materials, the pyridyl and carboxamide groups could coordinate to different metal ions, leading to the formation of extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.
Table 3: Potential Coordination Modes and Metal Complexes
| Ligand | Metal Ion | Potential Coordination Sites | Resulting Complex Type |
|---|---|---|---|
| This compound | Cu(II), Zn(II), Co(II) | Pyridine nitrogen, Amide oxygen | Mononuclear or dinuclear complexes |
| This compound | Various transition metals | Pyridine nitrogen, Amide oxygen (bridging) | Coordination polymers, Metal-Organic Frameworks |
Design and Synthesis of Novel Analogues and Prodrug Strategies
The development of novel analogues of this compound is a key strategy in modern drug discovery, aiming to optimize therapeutic efficacy, selectivity, and pharmacokinetic profiles. This involves systematic structural modifications to the core molecule. Furthermore, prodrug strategies are being investigated to enhance properties such as solubility and targeted delivery.
Structural Modifications on the Pyridine Moiety
Modifications to the pyridine ring of this compound are a critical aspect of structure-activity relationship (SAR) studies. These changes can influence the molecule's interaction with biological targets, its physicochemical properties, and its metabolic stability.
Research into related N-pyridyl carboxamides has demonstrated that the introduction of substituents on the pyridine ring can significantly impact biological activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence and position of chloro and bromo substituents on the pyridine ring were found to be crucial for their fungicidal activity. mdpi.com Specifically, compounds with dichloro substitution on the pyridine ring showed potent activity. mdpi.com
Another approach involves the fusion of the pyridine ring with other heterocyclic systems. For example, the synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, where the pyridine ring is part of a larger, more rigid structure, has been reported. nih.gov This structural constraint can lead to more specific interactions with target proteins. While direct substitution on the 4-pyridinyl moiety of the title compound is less documented in readily available literature, the principles from these related series suggest that introducing small alkyl or electron-withdrawing groups could be a viable strategy for analogue development. A recent study described a skeletal editing approach to convert pyridines to thiophenes, which, while not a direct substitution, highlights innovative methods for altering the core heterocyclic structure. nih.govresearchgate.net
| Modification Strategy | Example Substituent/Analogue | Potential Impact |
| Substitution | Chloro, Bromo, Methyl | Altered electronic properties, steric hindrance, and lipophilicity, potentially affecting target binding and pharmacokinetics. mdpi.com |
| Ring Fusion | Thieno[2,3-b]pyridine | Increased rigidity and defined spatial arrangement of pharmacophoric features, leading to enhanced selectivity. nih.gov |
| Skeletal Editing | Pyridine to Thiophene transformation | Fundamental change in the heterocyclic core, offering novel scaffolds for biological evaluation. nih.govresearchgate.net |
Substitutions on the Thiophene Ring System
The thiophene ring serves as another key site for structural modification to generate novel analogues of this compound. A common strategy involves the introduction of substituents at various positions of the thiophene ring to modulate the electronic and steric properties of the molecule.
A prevalent method for derivatization is the synthesis of a bromo-substituted thiophene intermediate, which can then undergo further reactions. For example, 5-bromothiophene-2-carboxylic acid can be coupled with an amine to form a 5-bromo-N-arylthiophene-2-carboxamide. nih.gov This bromo derivative serves as a versatile precursor for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various boronic acids, leading to the synthesis of aryl- or heteroaryl-substituted analogues. nih.gov
In a study on N-(thiophen-2-yl) nicotinamide derivatives, a series of analogues with different alkyloxy groups at the 5-position of the thiophene ring were synthesized and evaluated. mdpi.com The length of the alkyloxy chain was found to have a significant impact on the biological activity, with an ethoxy group showing the highest potency in that particular study. mdpi.com This highlights the importance of the size and nature of the substituent on the thiophene ring.
Furthermore, the Gewald reaction provides an alternative route to substituted 2-aminothiophenes, which can then be acylated to form the desired thiophene-2-carboxamides. This multicomponent reaction allows for the construction of the thiophene ring with pre-installed substituents.
| Modification Strategy | Example Substituent/Analogue | Synthetic Method | Potential Impact |
| Halogenation & Cross-Coupling | 5-Bromo, followed by Aryl/Heteroaryl | Suzuki-Miyaura Reaction | Introduction of diverse functionalities to explore new binding interactions. nih.gov |
| Alkoxylation | 5-Ethoxy, 5-Propoxy | Williamson Ether Synthesis on a hydroxythiophene precursor | Modulation of lipophilicity and hydrogen bonding capacity. mdpi.com |
| Multicomponent Reaction | Substituted 2-aminothiophenes | Gewald Reaction | Efficient construction of a library of thiophene-substituted analogues. |
Linker Region Modifications
The amide linker in this compound is not merely a passive connector but plays a crucial role in defining the spatial relationship between the pyridine and thiophene rings. Modifications to this linker region can significantly alter the compound's conformational flexibility and its ability to adopt a bioactive conformation.
One approach to linker modification is the insertion of a methylene (B1212753) spacer between the pyridine ring and the amide nitrogen. An example of this is the synthesis of N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide. researchgate.net This seemingly minor change introduces greater rotational freedom, which can impact how the molecule presents its pharmacophoric groups to a biological target. The synthesis of such an analogue typically involves the reaction of thiophene-2-carbonyl chloride with the corresponding aminomethylpyridine. researchgate.net
Another strategy involves replacing the amide bond with a bioisosteric equivalent. While not directly reported for this compound, the exploration of amide isosteres is a common practice in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability.
Furthermore, prodrug strategies often involve modification of the amide bond or the adjacent functionalities. The N-acylation of amines to form amides is a fundamental prodrug approach, although the inherent stability of amides can sometimes hinder efficient release of the active drug. nih.gov More sophisticated strategies involve the use of enzyme-labile linkers or self-immolative spacers that are cleaved under specific physiological conditions to release the parent amine. nih.govnih.gov For instance, acyloxy ester prodrugs have been successfully employed to enhance the absorption of various drugs. nih.gov Mutual prodrugs, where the parent drug is linked to another pharmacologically active molecule, also represent a viable approach. researchgate.net
| Modification Strategy | Example Analogue/Approach | Potential Impact |
| Linker Homologation | N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide | Increased conformational flexibility, potentially altering binding affinity and selectivity. researchgate.net |
| Amide Bioisosteres | (Not specifically reported) | Improved metabolic stability and altered hydrogen bonding patterns. |
| Prodrug Linkers | Acyloxy esters, Enzyme-labile linkers | Enhanced solubility, permeability, and targeted drug delivery. nih.govnih.gov |
Spectroscopic and Crystallographic Characterization of N Pyridin 4 Yl Thiophene 2 Carboxamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be established.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. In N-(pyridin-4-yl)thiophene-2-carboxamide and its analogues, the spectrum is typically characterized by distinct signals for the amide proton, and the protons of the pyridine (B92270) and thiophene (B33073) rings.
The amide (N-H) proton is expected to appear as a broad singlet in the downfield region, generally above δ 10.0 ppm, with its exact chemical shift influenced by solvent and concentration. nih.gov
The protons of the pyridine ring exhibit a characteristic splitting pattern. For a 4-substituted pyridine ring, two sets of signals are expected, corresponding to the protons at the 2,6-positions (α to the nitrogen) and the 3,5-positions (β to the nitrogen). The α-protons are more deshielded due to the electronegativity of the nitrogen atom and typically appear as a doublet in the δ 8.5-8.7 ppm range. The β-protons resonate further upfield, appearing as a doublet around δ 7.6-7.8 ppm.
The three protons on the thiophene-2-carboxamide moiety also give rise to a distinct set of signals. These protons typically appear as doublet of doublets (dd) or multiplets between δ 7.2 and δ 8.3 ppm. nih.gov For instance, in related thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the thiophene protons are observed at chemical shifts such as δ 8.22 (dd, J = 3.8, 1.2 Hz), δ 7.85 (dd, J = 5.0, 1.1 Hz), and δ 7.26 (dd, J = 5.0, 3.8 Hz). nih.gov The specific coupling constants (J values) are crucial for confirming the substitution pattern on the thiophene ring.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| Amide (N-H) | > 10.0 | Singlet (s), broad | N/A |
| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet (d) | ~ 5-6 |
| Pyridine H-3, H-5 | 7.6 - 7.8 | Doublet (d) | ~ 5-6 |
| Thiophene Protons | 7.2 - 8.3 | Doublet of Doublets (dd) | ~ 1-5 |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy confirms the carbon skeleton of the molecule. The spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom.
The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, appearing significantly downfield in the range of δ 160-165 ppm. nih.gov The carbons of the aromatic pyridine and thiophene rings resonate in the region of δ 110-160 ppm. oregonstate.eduwisc.edu
For the pyridine ring, the carbon atom attached to the nitrogen (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are typically found at the lower end of this range, around δ 150-155 ppm and δ 140-150 ppm, respectively. The C-3 and C-5 carbons are generally observed further upfield.
The carbons of the thiophene ring also show distinct signals. The carbon atom to which the carboxamide group is attached (C-2) and the quaternary carbon (C-ipso) are typically observed around δ 130-145 ppm, while the other CH carbons of the thiophene ring appear within the δ 125-135 ppm range. nih.gov
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 160 - 165 |
| Pyridine C-4 | 150 - 155 |
| Pyridine C-2, C-6 | 140 - 150 |
| Thiophene C-ipso | 130 - 145 |
| Aromatic CH (Pyridine & Thiophene) | 110 - 135 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound shows characteristic absorption bands corresponding to the key functional groups.
A prominent feature is the N-H stretching vibration of the secondary amide, which appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.govjetir.org The carbonyl (C=O) stretching vibration of the amide group (Amide I band) gives a strong absorption band typically between 1640 and 1680 cm⁻¹. nih.gov Another important amide-related vibration is the N-H bend (Amide II band), which is usually found around 1520-1550 cm⁻¹.
Aromatic C-H stretching vibrations from both the pyridine and thiophene rings are observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). vscht.cz The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. iosrjournals.org Additionally, the characteristic C-S stretching of the thiophene ring can be identified in the fingerprint region, often below 850 cm⁻¹. iosrjournals.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3050 - 3150 |
| Amide C=O (Amide I) | Stretch | 1640 - 1680 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
| Amide N-H (Amide II) | Bend | 1520 - 1550 |
| Thiophene C-S | Stretch | < 850 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molecular weight: 218.26 g/mol ), high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z corresponding to its exact mass, confirming its elemental composition. nih.gov
The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) provides valuable structural insights. A primary and characteristic fragmentation pathway for amides is the cleavage of the amide bond (C-N bond). This would lead to the formation of two key fragment ions: the thiophene-2-carbonyl cation (m/z 111) and the 4-aminopyridine (B3432731) radical cation (m/z 94) or its corresponding pyridyl cation. The thiophene-2-carbonyl cation is often particularly stable and can result in a prominent peak. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. khanacademy.org The spectrum of this compound is characterized by absorptions in the UV region, arising from π → π* and n → π* transitions associated with the conjugated system formed by the thiophene and pyridine rings, as well as the carboxamide linker. wikipedia.org
The highly conjugated nature of the molecule leads to strong π → π* transitions, which are typically observed as intense absorption bands in the 250-390 nm range. researchgate.net The presence of heteroatoms (N, S, O) with non-bonding electrons (lone pairs) also allows for n → π* transitions. These are generally of lower intensity and may appear as shoulders on the more intense π → π* absorption bands. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. wikipedia.org
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for the title compound is not available, the structure of the closely related analogue, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, has been determined. iucr.orgresearchgate.net This analogue crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis reveals a dihedral angle of 77.79 (8)° between the thiophene and pyridine rings, indicating a significantly twisted conformation in the solid state. iucr.orgresearchgate.net
A key feature of the crystal packing is the formation of inversion dimers through pairs of intermolecular N—H···N hydrogen bonds between the amide proton of one molecule and the pyridine nitrogen of another, creating a stable R²₂(10) ring motif. iucr.orgresearchgate.net These dimers are further linked into chains by C—H···O interactions. researchgate.net Such detailed structural information is invaluable for understanding solid-state properties and potential intermolecular interactions in related compounds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂OS |
| Formula Weight | 218.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.681 (3) |
| b (Å) | 8.088 (3) |
| c (Å) | 14.875 (6) |
| β (°) | 103.175 (4) |
| Volume (ų) | 1016.8 (7) |
| Z | 4 |
| Key Interaction | N—H···N Hydrogen Bonds (forming R²₂(10) dimers) |
Crystal Packing and Unit Cell Parameters
The crystal structure of thiophene-carboxamide derivatives, including analogues of this compound, has been elucidated through single-crystal X-ray diffraction. These studies reveal detailed information about the arrangement of molecules in the solid state. For instance, the analogue N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide crystallizes in the monoclinic crystal system with the space group P21/c. iucr.orgresearchgate.net The asymmetric unit contains a single molecule. nih.gov Other related compounds, such as certain thiophene–carbohydrazide–pyridine derivatives and N-(Pyridin-2-yl)hydrazinecarbothioamide, also adopt a monoclinic system, with space groups like P21/n or C2/c. nih.govnih.govresearchgate.net
The unit cell parameters for N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide have been determined at a temperature of 110 K, providing precise dimensions of the crystal lattice. researchgate.net These parameters are essential for understanding the packing efficiency and density of the crystalline material. researchgate.net
| Parameter | Value |
|---|---|
| Chemical formula | C11H10N2OS |
| Formula weight (Mr) | 218.27 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Temperature (K) | 110 |
| a (Å) | 8.681 (3) |
| b (Å) | 8.088 (3) |
| c (Å) | 14.875 (6) |
| β (°) | 103.175 (4) |
| Volume (V) (ų) | 1016.8 (7) |
| Z | 4 |
| Calculated density (Dx) (Mg m⁻³) | 1.426 |
Intermolecular Interactions: Hydrogen Bonding Networks (N-H⋯N, C-H⋯N, C-H⋯O)
The supramolecular architecture of this compound and its analogues is significantly influenced by a network of intermolecular hydrogen bonds. iucr.orgnih.gov In the crystal structure of N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, a prominent feature is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds between the carboxamide group and the pyridine nitrogen atom. iucr.orgresearchgate.net This interaction creates a characteristic R22(10) ring motif. iucr.org
These dimers are further interconnected by weaker C—H⋯N and C—H⋯O interactions. iucr.orgresearchgate.net Specifically, C—H⋯O hydrogen bonds link the dimers together, forming chains that propagate along the evitachem.com crystallographic direction. iucr.org The combination of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds results in a stable, three-dimensional network. iucr.orgresearchgate.net In other analogues, N—H⋯N and N—H⋯O hydrogen bonds are also key features, generating chain motifs. nih.gov The geometry of these hydrogen bonds in N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide has been precisely determined. researchgate.net
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N2—H2⋯N1i | 0.88 | 2.11 | 2.963 (2) | 164 |
| C5—H5⋯O1ii | 0.95 | 2.43 | 3.361 (2) | 168 |
| C9—H9⋯N1i | 0.95 | 2.56 | 3.441 (2) | 155 |
| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. |
Conformational Analysis of the Carboxamide and Aromatic Moieties
In N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, this dihedral angle is 77.79 (8)°, indicating a significantly twisted conformation. iucr.orgresearchgate.net However, studies on other series of thiophene–carbohydrazide–pyridine derivatives show that this angle can vary substantially, ranging from nearly coplanar (4.97°) to highly twisted (83.52°), depending on the specific substitution pattern and intermolecular forces. nih.gov
The conformation of the carboxamide linker itself can be described by key torsion angles. For N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, the S1—C8—C7—O1 and C9—C8—C7—N2 torsion angles adopt (-)syn-periplanar conformations, with values of -5.13 (19)° and -6.4 (2)°, respectively. iucr.org This indicates that the thiophene ring and the carbonyl oxygen are nearly eclipsed. The torsion angles involving the pyridine ring, N1—C1—C6—N2 and C1—C6—N2—C7, are 79.64 (16)° and 73.47 (17)°, respectively, corresponding to (+)syn-clinal conformations. iucr.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that contribute to crystal packing. This method allows for the decomposition of the crystal structure into contributions from different types of atomic contacts. nih.govmdpi.comresearchgate.net
For compounds analogous to this compound, Hirshfeld analysis reveals that H⋯H interactions are typically the most abundant, often accounting for a significant portion of the total intermolecular contacts and highlighting the importance of van der Waals forces in the crystal packing. nih.govnih.govresearchgate.net Other major contributors include O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions, which correspond to the hydrogen bonds and other close contacts that stabilize the supramolecular assembly. nih.govmdpi.com In thiophene-containing structures, S⋯H/H⋯S contacts also make a notable contribution. nih.govacs.org
The percentage contributions of these interactions can vary between different but related structures, reflecting subtle changes in crystal packing. nih.govmdpi.comacs.org
| Interaction Type | Compound A (%) nih.gov | Compound B (%) mdpi.com | Compound C (%) acs.org |
|---|---|---|---|
| H⋯H | 36.9 | 24.9 | 21 |
| O⋯H / H⋯O | 31.0 | 37.4 | 12 |
| C⋯H / H⋯C | 18.9 | 9.4 | 20 |
| N⋯H / H⋯N | 2.6 | 9.71 | 14 |
| S⋯H / H⋯S | 7.9 | - | 19 |
| Compound A: dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate. nih.gov | |||
| Compound B: A Cu(II) coordination polymer with a 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate ligand. mdpi.com | |||
| Compound C: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org |
Computational and Theoretical Investigations of N Pyridin 4 Yl Thiophene 2 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the properties of molecules. nih.gov By calculating the electron density, DFT can predict a molecule's geometry, electronic structure, and other key physicochemical parameters.
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, low-energy conformation. For N-(pyridin-4-yl)thiophene-2-carboxamide, this involves determining the bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and pyridine (B92270) rings.
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govlibretexts.orgarxiv.org A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is needed to promote an electron from the HOMO to the LUMO. nih.govnih.gov
DFT calculations are employed to determine the energies of these orbitals. nih.gov In studies of related thiophene carboxamide derivatives, these values have been calculated to understand their electronic behavior. nih.gov For example, two derivative compounds, 2b and 2e, exhibited low HOMO-LUMO gaps, indicating high polarizability and reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. Generally, in such donor-acceptor systems, the HOMO is localized on the electron-donating moiety, while the LUMO is found on the electron-accepting part, facilitating intramolecular charge transfer upon excitation. nih.gov
Table 1: Frontier Orbital Energies for Analogue Thiophene Carboxamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Analogue 2b | -0.2013 | -0.0681 | -0.1332 |
| Analogue 2e | -0.2091 | -0.0554 | -0.1537 |
Data sourced from a study on thiophene carboxamide derivatives as CA-4 biomimetics. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions, particularly hydrogen bonding. researchgate.net The map displays different potential values using a color spectrum:
Red: Indicates regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net
Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites, typically around hydrogen atoms attached to electronegative atoms, are prone to nucleophilic attack. nih.govresearchgate.net
Green: Denotes regions of neutral or near-zero potential, often corresponding to the hydrophobic surfaces of the molecule. nih.gov
For thiophene carboxamide derivatives, MEP maps show that the most negative potential (red) is localized around the highly electronegative oxygen atom of the carbonyl group. nih.gov In contrast, the positive potential (blue) is generally found around the amide (N-H) proton and hydrogens on the aromatic rings. nih.gov This distribution highlights the key sites for forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide proton as a hydrogen bond donor.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This simulation helps to understand the binding mode, predict the strength of the interaction (binding affinity), and identify the key amino acid residues in the receptor's binding pocket that stabilize the complex. researchgate.net
Docking studies performed on analogues of this compound have identified potential biological targets and their specific binding interactions. The pyridin-4-yl group is often crucial for these interactions.
Tubulin: In a study of thiophene carboxamide derivatives as anticancer agents, docking simulations placed the compounds within the colchicine-binding site of tubulin. Key interactions included hydrogen bonds with residues such as Ser-178 and Gln-245, as well as multiple hydrophobic interactions within the binding pocket. nih.gov
PI3Kα: A related compound featuring a pyridine-4-yl moiety (N-(pyridine-4-yl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide) was docked into the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme. The study inferred that the pyridine-4-yl group plays a significant role in forming hydrogen bonds or ionic interactions that stabilize the ligand-protein complex. mdpi.com
ROCK1: Docking of N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors into Rho-associated kinase 1 (ROCK1) showed crucial hydrogen bond interactions with hinge loop residues like Met-156 and the catalytic lysine (B10760008) Lys-105. nih.govpeerj.com
β-Lactamase: Analogues such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides were docked into the active site of the β-lactamase receptor from E. coli. The simulations revealed hydrogen bonding with key residues like Arg-44, Glu-64, and Arg-65. semanticscholar.org
These studies collectively suggest that the thiophene ring often engages in hydrophobic interactions, while the carboxamide linker and the pyridine nitrogen are key players in forming specific hydrogen bonds that anchor the molecule within the active site of its target protein.
Table 2: Potential Protein Targets and Key Interacting Residues for this compound Analogues
| Analogue Type | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Thiophene Carboxamide | Tubulin (colchicine site) | Ser-178, Gln-245 | Hydrogen Bonding |
| Pyridin-4-yl Carboxamide | PI3Kα | Not specified | H-bond and/or ionic interaction |
| Pyridin-4-yl Benzamide | ROCK1 | Met-156, Lys-105 | Hydrogen Bonding |
| Pyridin-2-yl Thiophene Carboxamide | β-Lactamase | Arg-44, Glu-64, Arg-65 | Hydrogen Bonding |
Data compiled from docking studies on various analogue compounds. nih.govmdpi.comnih.govpeerj.comsemanticscholar.org
Molecular docking simulations provide a "docking score," which is an estimation of the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a stronger, more favorable binding interaction. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.
For example, in the study of ROCK1 inhibitors, binding energies were calculated for a series of compounds, showing a range of affinities. peerj.com Similarly, docking of various carboxamide derivatives into their respective targets yielded binding energy values that correlated with their biological activity. mdpi.comsemanticscholar.org The predicted binding orientation reveals the precise three-dimensional arrangement of the ligand within the active site, confirming which parts of the molecule are interacting with specific residues. For instance, the pyridine ring of N-(pyridin-4-yl) containing compounds is often oriented to act as a hydrogen bond acceptor with donor residues in the protein's hinge region, a common binding motif in kinase inhibitors. nih.govpeerj.com
Table 3: Predicted Binding Affinities for Analogue Compounds
| Compound Series | Protein Target | Range of Binding Energies (kcal/mol) |
|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamides | ROCK1 | -7.1 to -10.0 (Docking Score) |
| N-phenyl-quinolone-3-carboxamides | PI3Kα | -6.1 to -7.1 (Binding Site Energy) |
Data sourced from studies on related carboxamide structures. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations serve as a computational microscope to observe the dynamic interactions between a ligand and its biological target over time. This technique provides valuable information on the stability of the ligand-protein complex, conformational changes, and the key interactions that govern binding affinity. Although direct MD simulation studies on this compound are not readily found, research on analogous thiophene carboxamide derivatives highlights the utility of this approach.
For instance, a study on a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) employed MD simulations to evaluate the stability of the compounds within the colchicine-binding pocket of tubulin. bohrium.commdpi.comresearchgate.netnih.gov The simulations, typically run for a timescale of 100 nanoseconds, revealed that the thiophene ring played a critical role in the interaction profile. bohrium.commdpi.comresearchgate.net The stability of the ligand-tubulin complexes was assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. Stable RMSD values for the complex indicate that the ligand remains securely bound in the active site. bohrium.commdpi.comresearchgate.net
In a similar vein, MD simulations were performed on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which are close structural relatives of the subject compound, to assess their potential as antibacterial agents against ESBL-producing E. coli. These simulations demonstrated that the compounds could form stable complexes with bacterial enzymes, with key hydrogen bonding and hydrophobic interactions contributing to the stability. mdpi.com
The insights from these studies on related compounds suggest that MD simulations of this compound complexed with a relevant biological target would likely focus on:
The stability of the compound in the binding pocket.
The role of the pyridine and thiophene rings in forming key interactions, such as hydrogen bonds and π-π stacking.
The conformational flexibility of the molecule and the target protein upon binding.
A hypothetical MD simulation study for this compound might yield data that could be presented as follows:
Table 1: Hypothetical MD Simulation Parameters and Key Findings for this compound
| Simulation Parameter | Value/Description |
| Biological Target | e.g., A specific kinase or receptor |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Key Interactions | Hydrogen bonds with specific amino acid residues (e.g., Asp167, Lys53), π-π stacking with aromatic residues (e.g., Phe80, Tyr132) |
| Complex Stability (RMSD) | Stable trajectory after an initial equilibration period, indicating a stable binding mode. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological function.
While a specific QSAR model for this compound is not documented, numerous studies on related pyridine carboxamide and thiophene carboxamide derivatives have successfully employed this approach. For example, 2D-QSAR studies on pyridine carboxamide-based inhibitors of JNK have been conducted. nih.gov These studies typically involve the calculation of various molecular descriptors, including topological and quantum chemical parameters, which are then correlated with the biological activity (e.g., IC50 values) using statistical methods like multiple linear regression. nih.gov
In another relevant study, 3D-QSAR investigations were performed on a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides. researchgate.net This research indicated that the presence of electron-withdrawing groups on the aryl ring was favorable for anti-inflammatory activity. researchgate.net The models generated from such studies can provide predictive tools for designing more potent analogues.
A QSAR study on this compound and its derivatives would involve the following steps:
Data Set Selection: A series of structurally related compounds with their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, and topological descriptors, would be calculated for each compound.
Model Development: Statistical methods would be used to develop a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously tested.
The descriptors found to be significant in a QSAR model for this class of compounds could include:
Topological descriptors: Such as the Wiener index and Randić connectivity index, which describe the branching and connectivity of the molecule. nih.gov
Quantum chemical descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, which relate to the electronic properties of the molecule. nih.gov
Steric descriptors: Molar refractivity and other parameters that describe the size and shape of the molecule.
Table 2: Examples of Descriptors Used in QSAR Models of Related Carboxamide Derivatives
| Descriptor Type | Specific Descriptor Example | Relevance to Activity |
| Topological | Wiener Index | Molecular branching and size |
| Quantum Chemical | HOMO Energy | Electron-donating ability |
| Quantum Chemical | LUMO Energy | Electron-accepting ability |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Steric | Molar Refractivity | Molecular volume and polarizability |
These examples from related research underscore the potential of computational and theoretical methods to elucidate the properties and potential applications of this compound, guiding future experimental work.
Structure Activity Relationship Sar Studies of N Pyridin 4 Yl Thiophene 2 Carboxamide Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring on Biological Activity
The pyridine ring of N-(pyridin-4-yl)thiophene-2-carboxamide is a critical component for its biological activity. Modifications to this ring have been shown to significantly influence the compound's efficacy.
Research into related pyridine derivatives has shown that the position and nature of substituents on the pyridine ring are pivotal. For instance, in a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, the introduction of an indole (B1671886) core was found to enhance antitumor activities. Furthermore, studies on 2,6-diaryl- and 3,4-dihydropyrimidinone derivatives, which share structural similarities, have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, highlighting the importance of the pyridine-like core in mediating biological responses. nih.gov
The following table summarizes the impact of pyridine ring substitutions on biological activity from a study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against ESBL-producing E. coli.
| Compound | Pyridine Substitution | Thiophene (B33073) C5-Substituent | Antibacterial Activity (MIC in µg/mL) |
| 4a | 4-methyl | 5-Bromo | High |
| 4c | 4-methyl | 5-(4-chlorophenyl) | High |
| 4b | 4-methyl | 5-(4-fluorophenyl) | Moderate |
| 4d | 4-methyl | 5-(4-methoxyphenyl) | Moderate |
| 4e | 4-methyl | 5-(p-tolyl) | Moderate |
| 4f | 4-methyl | 5-(m-tolyl) | Moderate |
| 4g | 4-methyl | 5-(o-tolyl) | Low |
| 4h | 4-methyl | 5-(naphthalen-2-yl) | Low |
Data synthesized from a study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues. nih.gov
Influence of Modifications on the Thiophene Moiety on Biological Activity
The thiophene moiety of this compound serves as another key site for structural modification to modulate biological activity. The electronic properties and steric bulk of substituents on the thiophene ring can dramatically alter the compound's interaction with its biological target.
In a study on thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), it was found that the thiophene ring played a critical role in the observed anticancer activity. mdpi.com The high aromaticity of the thiophene ring contributed to advanced interactions within the tubulin-colchicine-binding pocket, which were not observed with CA-4 itself. mdpi.com This suggests that the thiophene ring is not merely a linker but an active participant in the binding process.
A series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were synthesized and evaluated for their cholinesterase inhibition and anti-convulsant activity. The nature of the aryl substituent at the 5-position of the thiophene ring had a significant impact on the biological activity. nih.gov For example, compounds with a bromo or chloro-phenyl substituent at this position showed high antibacterial activity against ESBL-producing E. coli. nih.gov
The table below details the influence of thiophene modifications on the anticancer activity of a series of thiophene carboxamide derivatives against the Hep3B cancer cell line.
| Compound | Thiophene C5-Substituent | Aniline (B41778) Substituent | IC50 (µM) on Hep3B |
| 2a | 5-(4-fluorophenyl) | 2,5-dimethoxyphenyl | 15.23 |
| 2b | 5-(4-fluorophenyl) | 3,4,5-trimethoxyphenyl | 5.46 |
| 2c | 5-(4-fluorophenyl) | 4-methoxyphenyl | >50 |
| 2d | 5-(4-fluorophenyl) | 3,4-dimethoxyphenyl | 13.84 |
| 2e | 5-(4-fluorophenyl) | 2,4-dimethoxyphenyl | 12.58 |
Data from a study on thiophene carboxamide derivatives as CA-4 biomimetics. mdpi.comnih.gov
Role of the Amide Linkage and Conformational Flexibility
The amide bond's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its role in molecular recognition. drughunter.com In a crystallographic study of a related compound, N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide, the molecules formed inversion dimers linked by pairs of N—H⋯N hydrogen bonds. researchgate.net This highlights the importance of the amide N-H in forming intermolecular interactions.
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability. nih.govdrughunter.com Heterocyclic rings like triazoles, oxadiazoles, and oxazoles are often used as amide bioisosteres as they can mimic the hydrogen bonding properties and planarity of the amide group while offering improved metabolic stability. nih.govdrughunter.com The successful application of a 1,2,4-triazole (B32235) as a metabolically stable tertiary amide bioisostere in alprazolam serves as a prime example of this strategy's utility. nih.gov
Electronic and Steric Effects of Substituents on Biological Potency
The biological potency of this compound derivatives is finely tuned by the electronic and steric properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies on related thiophene analogs have provided valuable insights into the dominant role of electronic properties in modulating anti-inflammatory activity. nih.gov
In the context of anticancer activity, the substitution pattern on the aniline ring of thiophene carboxamide derivatives has been shown to be critical. mdpi.com For instance, a derivative with a 3,4,5-trimethoxyphenyl substituent on the aniline ring exhibited the highest potency against the Hep3B cancer cell line. mdpi.com This highlights the importance of the electronic and steric contributions of the methoxy (B1213986) groups and their specific placement on the phenyl ring.
The following table illustrates the electronic and steric effects of substituents on the antibacterial activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues.
| Compound | Thiophene C5-Substituent | Electronic Effect of Substituent | Steric Hindrance | Antibacterial Activity |
| 4a | Bromo | Electron-withdrawing | Moderate | High |
| 4c | 4-Chlorophenyl | Electron-withdrawing | High | High |
| 4b | 4-Fluorophenyl | Electron-withdrawing | Moderate | Moderate |
| 4d | 4-Methoxyphenyl | Electron-donating | High | Moderate |
| 4g | o-tolyl | Electron-donating | High (ortho) | Low |
This table provides a qualitative summary based on data from a study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues. nih.gov
Pharmacophore Model Development from SAR Data
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. ijprajournal.com The development of a pharmacophore model from SAR data for this compound derivatives can guide the design of new, more potent, and selective compounds.
A pharmacophore model is typically built by aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For a series of thiophene analogs with anti-inflammatory activity, a three-point pharmacophore was established from QSAR studies. nih.gov This model can be used to screen virtual libraries of compounds to identify new potential anti-inflammatory agents. In another study on thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents, a QSAR model was developed that could quantitatively predict the inhibitory activity of the compounds. ijprajournal.com
The key features of a hypothetical pharmacophore model for this compound derivatives, based on the available SAR data, would likely include:
An aromatic/hydrophobic feature corresponding to the thiophene ring.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide linkage.
A hydrogen bond donor feature from the N-H of the amide linkage.
An aromatic/hydrophobic feature corresponding to the pyridine ring.
Specific locations for substituents on both the thiophene and pyridine rings that can modulate activity through electronic and steric effects.
The development and validation of such a pharmacophore model would be a critical step in the rational design of novel this compound derivatives with improved therapeutic potential.
Biological Activity and Mechanistic Studies of N Pyridin 4 Yl Thiophene 2 Carboxamide and Its Analogues
In vitro Antimicrobial Activities
Analogues of N-(pyridin-4-yl)thiophene-2-carboxamide have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi. The pyridine (B92270) nucleus is a well-established pharmacophore in many antimicrobial drugs. nih.govmdpi.com
Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., S. aureus, B. subtilis)
Studies on thiophene- and pyridine-based carboxamides have shown notable efficacy against Gram-positive bacteria. For instance, certain 2-oxo-pyridine derivatives containing a thiophene (B33073) scaffold displayed significant inhibition zones against Methicillin-sensitive Staphylococcus aureus (MSSA). semanticscholar.org Specifically, a furan-pyridine derivative analogue demonstrated an inhibition zone of 23.3 ± 0.57 mm against MSSA. semanticscholar.org
An analogue, 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 2g in the study), was identified as a potent agent against S. aureus, exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL and creating an inhibition zone of 16 mm. researchgate.net Other research into nicotinic acid benzylidene hydrazide derivatives also confirmed activity against S. aureus and B. subtilis, with some compounds showing efficacy comparable to standard drugs. nih.gov
Table 1: In vitro Antibacterial Activity of Analogues against Gram-Positive Bacteria
| Compound Analogue | Bacterial Strain | Activity (MIC) | Inhibition Zone (mm) | Source |
|---|---|---|---|---|
| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 2g) | S. aureus | 6.25 µg/mL | 16 mm | researchgate.net |
| Furan–pyridine derivative 3b | MSSA | Not Reported | 23.3 ± 0.57 mm | semanticscholar.org |
| Nicotinic acid benzylidene hydrazide derivatives (Compounds 4, 5, 6, 7) | S. aureus, B. subtilis | Comparable to Norfloxacin | Not Reported | nih.gov |
Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, ESBL-producing E. coli)
The antibacterial potential of these compounds extends to Gram-negative bacteria, including challenging multidrug-resistant strains. A significant body of research has focused on the activity of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against clinical strains of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131. nih.govresearchgate.netnih.govmdpi.com ESBLs are enzymes that confer resistance to many penicillin and cephalosporin (B10832234) antibiotics. nih.gov
In these studies, several synthesized 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (compounds 4a–h) were tested. researchgate.netmdpi.com Among them, compounds designated 4a and 4c showed the highest activity against ESBL-producing E. coli. researchgate.netmdpi.com The MIC for these compounds against the resistant E. coli strain was found to be 12.5 µg/mL for 4a and 25 µg/mL for 4c. researchgate.net The corresponding minimum bactericidal concentration (MBC) values were 25 µg/mL and 50 µg/mL, respectively. researchgate.net
Another analogue, 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 2g), also showed activity against E. coli with a MIC of 25 µg/mL and an inhibition zone of 15 mm. researchgate.net Furthermore, studies on substituted Mannich bases of isonicotinohydrazide have reported high antibacterial activity against P. aeruginosa and E. coli, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov
Table 2: In vitro Antibacterial Activity of Analogues against Gram-Negative Bacteria
| Compound Analogue | Bacterial Strain | Activity (MIC) | Activity (MBC) | Inhibition Zone (mm) | Source |
|---|---|---|---|---|---|
| Compound 4a (analogue) | ESBL-producing E. coli ST131 | 12.5 µg/mL | 25 µg/mL | Not Reported | researchgate.net |
| Compound 4c (analogue) | ESBL-producing E. coli ST131 | 25 µg/mL | 50 µg/mL | Not Reported | researchgate.net |
| Compound 2g (analogue) | E. coli | 25 µg/mL | Not Reported | 15 mm | researchgate.net |
| Substituted Mannich bases (Compounds 12, 15, 16, 17) | E. coli, P. aeruginosa | 6.25–12.5 µg/mL | Not Reported | Not Reported | nih.gov |
Antifungal Efficacy Against Fungal Strains (e.g., C. albicans, A. niger)
The antifungal properties of pyridine carboxamide derivatives have also been investigated. Studies on nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were the most active against fungal strains like Candida albicans and Aspergillus niger, with some exhibiting potency comparable to the standard drug fluconazole. nih.gov Similarly, certain substituted Mannich bases displayed high antifungal activity against C. albicans with MIC values of 12.5 µg/mL. nih.gov
While direct data on this compound is limited, related structures such as N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal activities against various phytopathogenic fungi. researchgate.net Another study on novel pyridine carboxamide derivatives identified them as potential succinate (B1194679) dehydrogenase inhibitors with good antifungal activity. nih.gov
Table 3: In vitro Antifungal Activity of Analogues
| Compound Analogue | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Substituted Mannich bases (Compounds 12, 15, 16, 17) | C. albicans | 12.5 µg/mL | nih.gov |
| Nicotinic acid benzylidene hydrazide derivatives (Compounds 4, 5, 6, 7) | C. albicans, A. niger | Comparable to Fluconazole | nih.gov |
Mechanisms of Antimicrobial Action (e.g., β-lactamase inhibition, capsule biogenesis inhibition)
Research into the mechanisms of action has revealed several ways these compounds exert their antimicrobial effects.
β-Lactamase Inhibition: A primary mechanism of action against resistant Gram-negative bacteria is the inhibition of β-lactamase enzymes. mdpi.com Molecular docking studies of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (specifically compounds 4a and 4c) showed that they fit well into the binding pocket of the β-lactamase receptor of E. coli. researchgate.netmdpi.com This inhibition restores the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed by the enzyme. mdpi.com These findings suggest that such compounds could be developed as novel β-lactamase inhibitors to combat antibiotic resistance. mdpi.com
Capsule Biogenesis Inhibition: A related compound, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, was identified as a specific inhibitor of K1 bacterial capsule formation in uropathogenic E. coli (UPEC). nih.govnih.gov The bacterial capsule is a crucial virulence factor that protects the pathogen from the host's immune system. nih.gov The probe compound inhibited capsule formation with an IC₅₀ value of 1.04 ± 0.13 μM, making it a promising lead for developing therapeutics that target bacterial virulence. nih.gov
Nitroreductase Activation: Studies on a series of nitrothiophene carboxamides revealed a pro-drug mechanism. researchgate.net These compounds are activated within E. coli by bacterial nitroreductases (NfsA and NfsB), leading to potent, bactericidal effects against E. coli, Shigella spp., and Salmonella spp. researchgate.net
In vitro Anticancer and Antiproliferative Activities
Thiophene carboxamide derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their cytotoxic effects across various cancer cell lines. nih.govmdpi.com
Cytotoxic Effects on Various Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG-2)
A series of thiophene carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) were evaluated for their antiproliferative effects. nih.govnih.gov These compounds were tested against a panel of cancer cell lines including human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG-2 and Hep3B). nih.gov
The results indicated significant antiproliferation properties, particularly against the Hep3B cancer cell line, where compounds 2b, 2d, and 2e showed IC₅₀ values of 5.46, 8.85, and 12.58 µM, respectively. nih.gov Other studies on pyridine-thiophene hybrids also reported potent activities against HepG-2 and MCF-7 human cancer cells. researchgate.net For example, some nicotinamide (B372718) derivatives showed interesting antitumor activity specifically as anti-hepatocellular carcinoma agents. nih.gov Research on 2-Pyridineformamide thiosemicarbazones also showed antiproliferative activities against MCF-7 and HeLa cell lines. researchgate.net
Table 4: In vitro Cytotoxic Effects of Analogues on Cancer Cell Lines
| Compound Analogue | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Thiophene carboxamide (Compound 2b) | Hep3B | 5.46 µM | nih.gov |
| Thiophene carboxamide (Compound 2d) | Hep3B | 8.85 µM | nih.gov |
| Thiophene carboxamide (Compound 2e) | Hep3B | 12.58 µM | nih.gov |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HepG-2 | Potent Activity (Specific IC₅₀ not reported) | researchgate.net |
| 4-Amino-thieno[2,3-d]pyrimidine (Compound 2) | MCF-7 | 4.3 µg/mL (0.013 µM) | nih.gov |
| Thiophene Carboxamide Derivatives | HeLa | Substantial Antiproliferation (Specific IC₅₀ not reported) | nih.gov |
| Thiophene Carboxamide Derivatives | MCF-7 | Substantial Antiproliferation (Specific IC₅₀ not reported) | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., EGFR inhibition, FOXM1 inhibition)
Derivatives of this compound have demonstrated significant activity in modulating critical cellular signaling pathways implicated in cancer, such as those driven by the Epidermal Growth Factor Receptor (EGFR) and Forkhead Box M1 (FOXM1).
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell growth, proliferation, and survival. nih.gov Several studies have highlighted the potential of thiophene-based compounds as EGFR inhibitors. For instance, a series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were designed and synthesized, showing modest to excellent antiproliferative activity. One of the most potent compounds exhibited an IC50 value of 94.44 ± 2.22 nM for EGFR kinase inhibition. nih.gov Another study focused on dual EGFR/HER2 inhibitors based on a thiophene scaffold, identifying a compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, with an IC50 of 0.47 nM against EGFR. mdpi.com This activity is comparable to the approved drug imatinib. mdpi.com Furthermore, a compound identified as 13f, or 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide, was confirmed as an EGFR inhibitor with an IC50 value of 22 nM against the tyrosine kinase of EGFR. nih.govwaocp.org This compound showed potent anti-cancer activities in cholangiocarcinoma cell lines by modulating the EGFR signaling pathway. nih.govwaocp.org
FOXM1 Inhibition: The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of oncogenesis, making it an attractive, albeit challenging, therapeutic target. nih.gov Research into N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related to the core compound, has identified them as FOXM1 inhibitors. nih.gov These molecules are thought to target the transcriptional activity of FOXM1. nih.gov A recent drug repurposing study also identified two proton pump inhibitors, Rabeprazole and Pantoprazole, as inhibitors of FOXM1. In vitro experiments showed that Rabeprazole and Pantoprazole exhibited strong FOXM1 inhibition at concentrations of 10 µM and 30-70 µM, respectively, in breast cancer cell lines. nih.gov This inhibition led to a reduction in cell proliferation and survival, highlighting the potential for targeting FOXM1 in cancer treatment. nih.gov
Table 1: EGFR and FOXM1 Inhibition by Analogous Compounds
| Compound/Analogue | Target | Activity (IC50/Concentration) | Cell Line(s) |
|---|---|---|---|
| Trisubstituted thiophene-3-carboxamide selenide derivative | EGFR | 94.44 ± 2.22 nM | - |
| 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | EGFR | 0.47 nM | H1299 |
| 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | EGFR | 22 nM | KKU-100, KKU-452, KKU-M156 |
| Rabeprazole | FOXM1 | 10 µM | BT-20, MCF-7 |
| Pantoprazole | FOXM1 | 30 µM (BT-20), 70 µM (MCF-7) | BT-20, MCF-7 |
Induction of Apoptosis and Cell Growth Inhibition
Thiophene carboxamide derivatives have been shown to induce apoptosis (programmed cell death) and inhibit cell growth in various cancer cell lines. A study on novel thiophene carboxamide scaffolds revealed that certain compounds induced morphological changes characteristic of apoptosis in A375 (melanoma), HT-29 (colon), and MCF-7 (breast) cancer cells. nih.gov One compound, MB-D2, was particularly effective, demonstrating significant caspase 3/7 activation, mitochondrial depolarization, and a high degree of selectivity against A375 cancer cells compared to normal HaCaT cells. nih.govnih.gov
Similarly, N-(4-hydroxyphenyl) retinamide (B29671) (4HPR), an analogue, induced growth inhibition and apoptosis in both transitional cell carcinoma (T24) and squamous cell carcinoma (SCaBER) bladder cancer cell lines at concentrations of 5 µM or more. researchgate.net This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Another series of phenyl-thiophene-carboxamide derivatives, designed as biomimetics of the anti-cancer agent Combretastatin A-4, also showed considerable anticancer activity against the Hep3B liver cancer cell line, with IC50 values for the most active compounds being 5.46 µM and 12.58 µM. mdpi.com
Table 2: Apoptotic and Cytotoxic Activity of Thiophene Carboxamide Analogues
| Compound/Analogue | Cell Line(s) | Effect | Key Findings |
|---|---|---|---|
| MB-D2 | A375, HT-29, MCF-7 | Cytotoxicity, Apoptosis Induction | Caspase 3/7 activation, mitochondrial depolarization nih.govnih.gov |
| N-(4-hydroxyphenyl) retinamide (4HPR) | T24, SCaBER | Growth Inhibition, Apoptosis Induction | Down-regulation of Bcl-2 protein researchgate.net |
| Phenyl-thiophene-carboxamide derivative (2b) | Hep3B | Cytotoxicity | IC50 = 5.46 µM mdpi.com |
| Phenyl-thiophene-carboxamide derivative (2e) | Hep3B | Cytotoxicity | IC50 = 12.58 µM mdpi.com |
In vitro Antioxidant Activities (e.g., DPPH, ABTS assays)
The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov The ABTS assay is applicable to both hydrophilic and lipophilic systems, while the DPPH assay is generally more suitable for hydrophobic compounds. nih.gov Studies on various chemical compounds, including terpenoids and other natural products, have utilized these methods to quantify antioxidant potency, often expressed as an IC50 value, which is the concentration required to inhibit 50% of the radical scavenging effect. nih.govresearchgate.net While the general methodologies are well-established, specific data on the DPPH and ABTS antioxidant activity for this compound itself were not prominently featured in the reviewed literature, which focused more on other biological activities.
Enzyme Inhibition Studies (e.g., Cholinesterase, NAPE-PLD, Viral Enzyme Targets)
The inhibitory activity of this compound and its analogues has been investigated against several key enzymes.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. nih.govmdpi.com A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated inhibitory activity against both AChE and BChE in the low micromolar range. nih.gov In a separate study, novel derivatives featuring a (pyridin-2-yl)tetrazole scaffold also showed inhibitory activity against AChE, with one compound achieving 23.7% inhibition at a concentration of 75 µM. vnu.edu.vn
NAPE-PLD Inhibition: N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a zinc metallohydrolase involved in the biosynthesis of N-acylethanolamides (NAEs), a class of signaling lipids. nih.govnih.gov High-throughput screening has led to the identification of new NAPE-PLD inhibitor chemotypes. nih.gov While the core structure of this compound was not explicitly identified as a NAPE-PLD inhibitor in the reviewed studies, the research demonstrates that small molecules can effectively modulate this enzyme's activity. nih.gov
Viral Enzyme Targets: The search for new antiviral agents is a global health priority. nih.gov Structurally related compounds have shown promise as viral inhibitors. For instance, a series of furan-carboxamide derivatives, which are structurally similar to thiophene-carboxamides, were identified as potent inhibitors of the influenza A H5N1 virus. The most active compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, had an EC50 value of 1.25 μM. researchgate.net This suggests that the thiophene-carboxamide scaffold could also be a valuable starting point for the development of novel antiviral agents.
Table 3: Enzyme Inhibition by Analogous Compounds
| Compound Class | Target Enzyme(s) | Activity/Finding |
|---|---|---|
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues | AChE, BChE | Inhibition in low micromolar range nih.gov |
| (Pyridin-2-yl)tetrazole derivative | AChE | 23.7% inhibition at 75 µM vnu.edu.vn |
| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Influenza A H5N1 Virus | EC50 = 1.25 μM researchgate.net |
In vivo Pre-clinical Evaluation in Animal Models (e.g., Anticonvulsant Activity)
The therapeutic potential of these compounds has been further explored in in vivo animal models, particularly for anticonvulsant activity. Epilepsy is a neurological disorder for which new treatments are needed. nih.gov
In a study evaluating N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, compounds were tested in the pentylenetetrazole (PTZ) seizure model in BALB-C mice. One analogue, compound 4e, demonstrated a significant anticonvulsant effect, providing 50% and 80% protection from mortality at different doses. nih.gov Another study on hybrid compounds with pyrrolidine-2,5-dione and thiophene rings also reported potent anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests. nih.gov The most promising compound in that series showed higher efficacy than the reference drugs valproic acid and ethosuximide (B1671622) in certain tests. nih.gov These findings underscore the potential of thiophene-based structures in developing new anticonvulsant agents.
Table 4: In Vivo Anticonvulsant Activity of Thiophene Analogues
| Compound/Analogue | Animal Model | Test | Key Result |
|---|---|---|---|
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogue (4e) | BALB-C Mice | PTZ-induced seizure | 80% protection from mortality nih.gov |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | Mice | MES test | ED50 = 62.14 mg/kg nih.gov |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | Mice | 6 Hz test | ED50 = 75.59 mg/kg nih.gov |
Future Research Directions and Open Questions in N Pyridin 4 Yl Thiophene 2 Carboxamide Research
Exploration of New Synthetic Routes and Green Chemistry Approaches
The synthesis of N-(pyridin-4-yl)thiophene-2-carboxamide and its derivatives is foundational to any further investigation. While established methods, often involving the coupling of a thiophene (B33073) carboxylic acid with an appropriate amine using reagents like EDC and DMAP, are effective, there is considerable room for innovation. nih.gov Future research should prioritize the development of novel synthetic strategies that are not only efficient but also environmentally sustainable.
Key Research Questions:
Can novel catalytic systems, such as those employing earth-abundant metals, be developed to replace palladium-based cross-coupling reactions sometimes used for analogous structures? nih.gov
How can flow chemistry be implemented to synthesize this compound, potentially offering higher yields, improved safety, and scalability?
What are the most effective green solvents and reaction conditions to minimize the environmental impact of the synthesis process?
Green Chemistry in Focus: The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical production. unibo.it For the synthesis of thiophene carboxamides, this could involve replacing chlorinated solvents like dichloromethane (B109758) (DCM) with more benign alternatives. nih.govunibo.it
Table 1: Potential Green Solvents for Carboxamide Synthesis
| Solvent Class | Example Solvents | Green Chemistry Classification | Rationale for Use |
|---|---|---|---|
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources; lower toxicity than THF. |
| Esters | Ethyl acetate (B1210297), Isopropyl acetate | Recommended | Low toxicity; readily biodegradable. |
| Alcohols | Ethanol (B145695), Isopropanol (IPA) | Recommended | Low environmental and health impact. |
| Banned/Disfavored | Dichloromethane (DCM), Dimethylformamide (DMF) | Unfavored/Banned | High toxicity and environmental persistence. unibo.it |
This table is generated based on green chemistry principles and is for illustrative purposes in a research context.
Future synthetic explorations could also focus on one-pot reactions or tandem processes that reduce the number of intermediate purification steps, thereby saving time, resources, and reducing waste. nih.gov
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard spectroscopic methods such as NMR, IR, and mass spectrometry are essential for confirming the static structure of this compound, they provide limited information about its dynamic behavior. mdpi.comresearchgate.netbendola.com Understanding the molecule's conformational flexibility, excited-state properties, and interactions in a dynamic environment is crucial for deciphering its biological function.
Key Research Questions:
What is the rotational barrier around the amide bond and the thiophene-carbonyl bond, and how does this flexibility influence receptor binding?
Can time-resolved spectroscopy reveal the excited-state dynamics of the molecule, which could be relevant for phototoxicity or the design of photoactivated therapies?
How do environmental factors (e.g., solvent, pH, binding to a protein) alter the molecule's spectroscopic signature and conformation?
Table 2: Standard vs. Advanced Spectroscopic Techniques
| Technique | Information Provided (Standard) | Potential for Advanced Dynamic Studies |
|---|---|---|
| NMR Spectroscopy | Static molecular structure, connectivity. bendola.com | Variable-Temperature (VT) NMR: To study conformational isomers and rotational barriers. 2D NMR (NOESY/ROESY): To determine through-space interactions and preferred solution-state conformations. |
| X-ray Crystallography | Precise solid-state structure, bond lengths/angles. researchgate.net | Time-Resolved Crystallography: To capture structural changes during a reaction or upon light activation (at synchrotron facilities). |
| UV-Vis/Fluorescence | Electronic absorption and emission properties. | Transient Absorption Spectroscopy: To probe the lifetimes and properties of short-lived excited states. |
Applying these advanced techniques would provide a more complete picture of the molecule's behavior, moving from a static image to a dynamic understanding of its structure-function relationship.
Deeper Computational Insights into Mechanism of Action and Selectivity
Computational chemistry, including molecular docking and density functional theory (DFT), has become an indispensable tool in medicinal chemistry. researchgate.netnih.gov For analogues of this compound, docking studies have helped predict binding modes in targets like β-lactamase and tubulin. mdpi.comnih.gov However, to truly guide future drug design, more sophisticated computational approaches are needed.
Key Research Questions:
Beyond static docking, how does this compound behave within a biological target over time?
Can we accurately predict its selectivity profile by simulating its interaction with a wide range of on- and off-targets?
What specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) are most critical for its binding affinity and can they be rationally enhanced? mdpi.com
Future Computational Strategies:
Molecular Dynamics (MD) Simulations: To simulate the dynamic stability of the compound-protein complex, revealing how the molecule and its target adapt to each other over time. This approach has been used to affirm the stability of related compounds in the tubulin pocket. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): To provide a highly accurate description of the electronic interactions within the active site, which is crucial for understanding reaction mechanisms if the compound acts as an enzyme inhibitor.
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): To quantitatively predict the binding affinities of new analogues before they are synthesized, thus prioritizing the most promising candidates.
These advanced computational methods can provide a detailed, dynamic, and quantitative understanding of the molecular interactions, accelerating the design of more potent and selective next-generation inhibitors.
Development of Targeted Prodrugs and Delivery Systems
A biologically active compound is only useful if it can reach its intended target in the body at a sufficient concentration. This compound may face challenges such as poor solubility, rapid metabolism, or an inability to cross cellular barriers. Prodrug and drug delivery strategies offer a powerful approach to overcome these limitations. nih.govresearchgate.net
A prodrug is a pharmacologically inactive derivative that is converted to the active parent drug in vivo. researchgate.net This approach can be used to enhance properties like lipophilicity, which may improve passage across the blood-brain barrier, or to achieve targeted release in specific tissues, such as tumors. nih.govresearchgate.net
Key Research Questions:
Can a prodrug of this compound be designed to improve its pharmacokinetic profile?
What promoieties can be attached to the molecule to target specific transporters, such as those overexpressed on cancer cells?
Can nanotechnology-based delivery systems (e.g., liposomes, polymeric nanoparticles) be used to encapsulate the compound, improve its stability, and achieve controlled release?
Table 3: Potential Prodrug and Delivery Strategies
| Strategy | Approach | Potential Advantage |
|---|---|---|
| Ester/Amide Prodrugs | Attach a promoiety (e.g., an amino acid) to a functional group on the molecule. | Improved solubility or membrane permeability; potential targeting of amino acid transporters. nih.gov |
| Enzyme-Activated Prodrugs | Design a prodrug that is cleaved by an enzyme specifically overexpressed in the target tissue (e.g., certain proteases in tumors). | Targeted drug release, minimizing systemic toxicity. |
| Nanoparticle Encapsulation | Formulate the compound within a nanoparticle carrier. | Enhanced bioavailability, protection from degradation, potential for surface functionalization for active targeting. nih.gov |
Investigating these strategies could transform this compound from a promising lead compound into a viable clinical candidate.
Investigation of Broader Biological Activities and Therapeutic Potential in Pre-clinical Models
The thiophene carboxamide scaffold is a "privileged structure" in medicinal chemistry, with different analogues showing a remarkable diversity of biological effects. Related compounds have been investigated as antibacterial agents against resistant strains, fungicides, and as anticancer agents that mimic Combretastatin A-4 (CA-4). mdpi.comnih.govmdpi.comnih.gov This suggests that the therapeutic potential of this compound itself may be broader than currently known.
Key Research Questions:
Beyond its known targets, does this compound exhibit activity against other diseases, such as fungal infections, inflammatory disorders, or neurodegenerative diseases?
What is the compound's efficacy and tolerability in relevant preclinical in vivo models?
Can a 3D spheroid or organoid model provide a more accurate prediction of its anticancer efficacy compared to traditional 2D cell cultures? nih.gov
Table 4: Proposed Areas for Biological Screening
| Therapeutic Area | Rationale Based on Analogues | Suggested Preclinical Model |
|---|---|---|
| Antibacterial | N-(4-methylpyridin-2-yl) analogues are active against ESBL-producing E. coli. mdpi.comnih.gov | Murine model of sepsis or urinary tract infection with ESBL-producing bacteria. |
| Anticancer | Thiophene carboxamides act as tubulin polymerization inhibitors, biomimetic to CA-4. nih.govresearchgate.net | Xenograft models using human cancer cell lines (e.g., Hep3B); 3D spheroid models. nih.govnih.gov |
| Antifungal | N-(thiophen-2-yl) nicotinamide (B372718) derivatives show potent activity against cucumber downy mildew. mdpi.com | In vivo models of systemic or topical fungal infections (e.g., Candida albicans). |
| Neuroprotection | Related amides have been cited as potential candidates for Alzheimer's disease. researchgate.net | Cellular or animal models of neurodegeneration to assess effects on plaque formation or neuronal survival. |
A systematic screening campaign, followed by validation in appropriate preclinical models, is essential to fully uncover the therapeutic potential of this compound and define its path toward clinical development.
Conclusion
Summary of Key Research Findings on N-(pyridin-4-yl)thiophene-2-carboxamide
Research into this compound and its closely related analogues has revealed a scaffold of significant versatility and potential in medicinal chemistry. The primary findings center on its diverse biological activities, most notably in the fields of oncology and infectious diseases. The core structure, combining a thiophene (B33073) ring, a carboxamide linker, and a pyridine (B92270) moiety, has been identified as a "privileged pharmacophore"—a molecular framework that is frequently found in biologically active compounds. nih.gov
In addition to its anticancer potential, the thiophene-carboxamide scaffold has been successfully leveraged to create novel antibacterial agents. Specific derivatives, such as N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, have shown significant efficacy against multidrug-resistant bacteria, including extended-spectrum β-lactamase (ESBL) producing Escherichia coli. mdpi.comsemanticscholar.org These compounds are believed to act as inhibitors of β-lactamase enzymes, which are a primary mechanism of antibiotic resistance in many bacteria. mdpi.com The research highlights the potential of this chemical series to address the urgent need for new antimicrobials. semanticscholar.org Further studies have also pointed towards the anti-inflammatory, antioxidant, and antifungal activities of related structures, underscoring the broad biological profile of the thiophene-carboxamide core. researchgate.netnih.govmdpi.com
The table below summarizes the key biological activities investigated for the this compound scaffold and its close derivatives.
| Biological Activity | Target/Mechanism | Investigated Derivatives | Key Finding |
| Anticancer | Tubulin Polymerization Inhibition | Thiophene-carboxamide derivatives | Act as biomimetics of Combretastatin A-4 (CA-4), showing significant antiproliferative effects against liver cancer cell lines (Hep3B). bohrium.comnih.govresearchgate.net |
| Antibacterial | β-Lactamase Inhibition | N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | Demonstrate high activity against ESBL-producing E. coli, suggesting a role in combating antibiotic resistance. mdpi.comsemanticscholar.org |
| Anti-inflammatory | Carrageenan-induced inflammation model | N-pyridyl-benzothiazine-3-carboxamides | Compounds showed analgesic and anti-inflammatory properties, dependent on molecular conformation. mdpi.com |
| Antioxidant | ABTS radical scavenging assay | Amino thiophene-2-carboxamide derivatives | Certain derivatives exhibit significant antioxidant activity, comparable to standard ascorbic acid. nih.gov |
Remaining Challenges and Opportunities for Future Academic Exploration
Despite the promising results, the journey of this compound from a laboratory curiosity to a clinical tool is fraught with challenges that present clear opportunities for future research. A primary hurdle is the translation of in-vitro findings to in-vivo efficacy. While many derivatives show potent activity against cell lines, further studies in living organisms are required to validate these results and understand their real-world therapeutic potential. bohrium.com
A significant opportunity lies in the continued exploration of the structure-activity relationship (SAR). nih.govnih.gov Systematic modification of the thiophene and pyridine rings with various substituents could lead to the discovery of analogues with enhanced potency, greater selectivity for their biological targets, and improved pharmacokinetic profiles. nih.govmdpi.com For instance, research has shown that the position and nature of substituents on the pyridine ring can dramatically influence biological activity. mdpi.com
Furthermore, the full spectrum of biological targets for this scaffold remains to be elucidated. While tubulin and β-lactamases have been identified, the broad activity profile suggests that other pathways may be involved. researchgate.netmdpi.com The structural similarity to known kinase inhibitors, such as those targeting Tyrosine Kinase 2 (TYK2), suggests that screening against a panel of kinases could be a fruitful avenue of investigation for applications in autoimmune diseases and other signaling-driven pathologies. nih.gov Finally, addressing the challenge of drug resistance, both in cancer and bacterial infections, remains a paramount goal. Future work could focus on designing derivatives that can overcome known resistance mechanisms or be used in combination therapies to enhance the efficacy of existing drugs. bohrium.commdpi.com
Overall Significance of the Compound as a Research Tool and Lead Scaffold
The collective body of research establishes this compound and its derivatives as a highly significant lead scaffold in modern medicinal chemistry. nih.govnih.gov Its value stems from its structural simplicity, synthetic accessibility, and profound biological versatility. The thiophene-carboxamide core acts as a robust and adaptable platform that can be chemically modified to target a diverse range of biological systems. nih.govmdpi.com
As a research tool, this compound and its analogues are invaluable for probing the functions of key cellular proteins. Its use as a tubulin inhibitor, for example, allows researchers to study the intricate processes of the cytoskeleton, cell division, and angiogenesis. researchgate.net Similarly, its role as a β-lactamase inhibitor provides a chemical probe to investigate mechanisms of antibiotic resistance. mdpi.com
As a lead scaffold, it represents a promising starting point for the development of new therapeutic agents. The demonstrated anticancer and antibacterial activities address two of the most significant global health challenges. mdpi.commdpi.com The ability to functionalize the scaffold allows for the fine-tuning of its properties to optimize it for specific disease targets, offering a rational path forward in drug discovery programs. The consistent emergence of thiophene-based compounds in various stages of drug development highlights the enduring importance of this heterocyclic system, and this compound stands as a prime example of its potential. nih.gov
Q & A
Q. What are the common synthetic routes for N-(pyridin-4-yl)thiophene-2-carboxamide, and how are intermediates purified?
The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a pyridin-4-amine group. A multi-step approach includes:
- Step 1 : Activation of the carboxylic acid using coupling agents like HATU or EDC, followed by amide bond formation with pyridin-4-amine under inert conditions .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Final product purity is confirmed by HPLC (>95%) .
- Key parameters : Reaction temperature (0–25°C), solvent choice (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation employs:
- X-ray crystallography : SHELX software refines crystal lattice parameters, with hydrogen bonding networks analyzed to predict stability .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 7.2–7.5 ppm (thiophene protons) .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3100–3300 cm⁻¹ (N-H) .
Q. What spectroscopic methods are used to confirm purity and structural integrity?
- HPLC-DAD : Retention time consistency (e.g., 8.2 min on C18 column) and UV-Vis absorption at λ = 254 nm .
- Elemental analysis : Carbon (C: 54.8%, theoretical 54.5%) and nitrogen (N: 12.7%, theoretical 12.6%) validate stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology (RSM). Evidence suggests DMF at 50°C increases yield by 15% compared to DCM .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (75–80%) .
- Continuous-flow systems : Mitigate side reactions (e.g., thiophene oxidation) by controlling residence time and mixing efficiency .
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and bioavailability (e.g., 22% oral bioavailability in murine models) to contextualize in vitro vs. in vivo discrepancies .
- Target engagement assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) for proposed targets (e.g., kinases or GPCRs) and correlate with cellular IC₅₀ values .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., thiophene sulfur as a reactive center) .
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) with predicted ΔG < -8.5 kcal/mol .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize targets .
Q. How does the compound interact with biological membranes, and what are the implications for delivery?
- LogP determination : Experimental LogP = 2.1 (shake-flask method) indicates moderate lipophilicity, suitable for passive diffusion .
- PAMPA assay : Permeability coefficient (Pe) = 5.3 × 10⁻⁶ cm/s suggests moderate blood-brain barrier penetration .
- Liposome binding studies : Fluorescence quenching assays quantify membrane partitioning (Kp = 1200 M⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
